molecular formula C18H23NO4S B12184886 4-[(4-Butoxynaphthyl)sulfonyl]morpholine

4-[(4-Butoxynaphthyl)sulfonyl]morpholine

Cat. No.: B12184886
M. Wt: 349.4 g/mol
InChI Key: VKTLAXONTTZMLB-UHFFFAOYSA-N
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Description

4-[(4-Butoxynaphthyl)sulfonyl]morpholine is a sulfonamide derivative featuring a morpholine ring linked to a 4-butoxynaphthyl group via a sulfonyl bridge. The morpholine ring is a six-membered heterocycle containing one oxygen atom, while sulfonyl groups enhance stability and enable hydrogen bonding. The 4-butoxynaphthyl substituent introduces steric bulk and lipophilicity, distinguishing it from simpler aryl-sulfonyl morpholines.

Properties

Molecular Formula

C18H23NO4S

Molecular Weight

349.4 g/mol

IUPAC Name

4-(4-butoxynaphthalen-1-yl)sulfonylmorpholine

InChI

InChI=1S/C18H23NO4S/c1-2-3-12-23-17-8-9-18(16-7-5-4-6-15(16)17)24(20,21)19-10-13-22-14-11-19/h4-9H,2-3,10-14H2,1H3

InChI Key

VKTLAXONTTZMLB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Butoxynaphthyl)sulfonyl]morpholine typically involves the reaction of 4-butoxynaphthalene-1-sulfonyl chloride with morpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of 4-[(4-Butoxynaphthyl)sulfonyl]morpholine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Butoxynaphthyl)sulfonyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

4-[(4-Butoxynaphthyl)sulfonyl]morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(4-Butoxynaphthyl)sulfonyl]morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key morpholine sulfonamide derivatives and their properties:

Compound Name Substituent Melting Point (°C) Key Properties/Activities References
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-Methoxyphenyl 109–110 Synthesized via organometallic reagents
4-[(o-Tolyl)sulfonyl]morpholine (3t) o-Tolyl 127.0–127.4 Antimicrobial potential
4-[(3-Methoxyphenyl)sulfonyl]morpholine (3v) 3-Methoxyphenyl 125.9–127.3 High purity (NMR/IR confirmed)
4-(4-Nitrophenyl)morpholine 4-Nitrophenyl Not reported Anticancer intermediate
4-[2-(Methylsulfonyl)phenyl]morpholine 2-Methylsulfonylphenyl Not reported Pharmaceutical/agrochemical applications
4-[(4-Fluoro-2-methylphenyl)sulfonyl]morpholine 4-Fluoro-2-methylphenyl Not reported CAS 825611-17-4

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., methoxy) increase solubility compared to electron-withdrawing groups (e.g., nitro) .
  • Crystal Structure : Thiomorpholine analogues (e.g., 4-(4-nitrophenyl)thiomorpholine) form centrosymmetric dimers via C–H···O bonds, whereas morpholine derivatives adopt different conformations due to the absence of sulfur .

Structure–Activity Relationship (SAR) :

  • Lipophilicity : Thiomorpholine derivatives (with sulfur) exhibit higher lipophilicity than morpholine analogues, enhancing metabolic stability and tissue penetration .
  • Aryl Substituents : Bulky groups (e.g., naphthyl) may improve target binding but reduce solubility. For example, 4-[(4-Butoxynaphthyl)sulfonyl]morpholine’s naphthyl group could enable π-π stacking with biological targets .

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